molecular formula C8H14O2 B087194 gamma-Octalactone CAS No. 104-50-7

gamma-Octalactone

Cat. No.: B087194
CAS No.: 104-50-7
M. Wt: 142.2 g/mol
InChI Key: IPBFYZQJXZJBFQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gamma-Octalactone, also known as γ-Octanoic lactone or 4-Hydroxy octanoic acid , is primarily a flavor constituent found in various fruits and food products . It is known to influence how some nerves communicate by binding to certain receptors and channels, such as GABA receptors and calcium channels .

Mode of Action

The interaction of this compound with its targets results in changes in nerve communication . This compound can affect our sensory perception, particularly our sense of taste and smell, contributing to the distinctive flavors of certain foods .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is a product of the lipid metabolism and can be synthesized from L-glutamic acid . The compound’s presence influences the communication between nerves by interacting with specific receptors and channels . The exact biochemical pathways and their downstream effects are complex and may vary depending on the organism and the specific metabolic context.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It has been found in various biological samples, suggesting that it can be absorbed and metabolized by living organisms

Result of Action

The primary result of this compound’s action is its contribution to the flavor and aroma of various foods. It is one of the flavor constituents of peaches, oranges, and sweet fortified wines . In addition, it has been suggested to have a potential repellent effect against certain insects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility can be affected by temperature and other physical conditions . Moreover, its production and action can be influenced by the metabolic state of the organism producing it

Chemical Reactions Analysis

Types of Reactions: Gamma-Octalactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions include gamma-hydroxy acids, gamma-hydroxy esters, and gamma-hydroxy amides .

Scientific Research Applications

Gamma-Octalactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Gamma-Octalactone is unique due to its specific coconut-like aroma . Similar compounds include:

This compound stands out due to its specific flavor profile and its wide range of applications in various industries.

Properties

IUPAC Name

5-butyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBFYZQJXZJBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047609
Record name 4-Hydroxyoctanoic acid lactone
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to slightly yellow liquid with a sweet, coconut, fruity odour
Record name 2(3H)-Furanone, 5-butyldihydro-
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Record name 4-Butyl-gamma-butyrolactone
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Record name gamma-Octalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

234.00 °C. @ 760.00 mm Hg
Record name 4-Butyl-gamma-butyrolactone
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Solubility

slightly, soluble in alcohol and slightly soluble in water
Record name 4-Butyl-gamma-butyrolactone
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Record name gamma-Octalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.970-0.980
Record name gamma-Octalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

104-50-7
Record name γ-Octalactone
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Record name gamma-Octalactone
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Record name 4-Octanolide
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Record name 2(3H)-Furanone, 5-butyldihydro-
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Record name 4-Hydroxyoctanoic acid lactone
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Record name Octan-4-olide
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Record name .GAMMA.-OCTALACTONE
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Record name 4-Butyl-gamma-butyrolactone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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